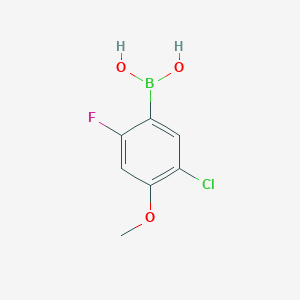

5-Chloro-2-fluoro-4-methoxyphenylboronic acid

描述

属性

IUPAC Name |

(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIYIOBADMFFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660510 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-18-1 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

The preparation of 5-chloro-2-fluoro-4-methoxyphenylboronic acid generally involves the borylation of appropriately substituted aromatic precursors via lithiation and subsequent reaction with boron electrophiles. The key synthetic routes and isolation techniques are summarized below.

Lithiation and Borylation Route

3.1 Starting Materials and Lithiation

- The synthesis typically begins with 2-chloro-6-fluoroanisole (a methoxy-substituted chlorofluorobenzene).

- Treatment with an organolithium reagent, such as n-butyllithium, at low temperature generates the corresponding lithiated intermediate (6-chloro-2-fluoro-3-lithioanisole).

3.2 Reaction with Boron Electrophiles

- The lithiated intermediate is reacted with electrophilic boron reagents, commonly trimethyl borate (B(OMe)3), to form boronate esters.

- Subsequent hydrolysis or aqueous base treatment converts these intermediates to the boronic acid.

3.3 Acidification and Isolation

- Acidification of the reaction mixture with strong acids like hydrochloric acid (6 M HCl) protonates the boronate species to yield the free boronic acid.

- The reaction mixture is often partitioned between water and a water-miscible organic solvent such as acetonitrile.

- Addition of salts like saturated sodium chloride improves phase separation and extraction efficiency.

- The organic layer containing the boronic acid can be isolated, and the solvent removed by evaporation.

- Drying under vacuum yields the boronic acid as a white solid with purity often exceeding 95% and yields ranging from approximately 80% to over 90% depending on conditions.

Formation of Pinacol Esters as Intermediates

- To facilitate handling and improve stability, the boronic acid can be converted into pinacol esters.

- This is achieved by reacting the boronic acid with diols such as 2,3-dimethyl-2,3-butanediol or pinacol.

- The resulting 4-chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester is crystalline, easier to store, and useful in subsequent synthetic steps.

Industrial Scale Considerations

- Industrial production often employs continuous flow reactors for the lithiation and borylation steps, enhancing reaction control and yield.

- Automated purification systems, including recrystallization and chromatography, ensure high purity.

- The process design may omit isolation of the boronic acid by using its solution directly in downstream reactions, reducing unit operations and improving efficiency.

Comparative Summary of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 2-chloro-6-fluoroanisole | Substituted benzene precursor |

| Lithiation | n-butyllithium, low temperature | Formation of lithiated intermediate |

| Borylation | Trimethyl borate (B(OMe)3) | Formation of boronate ester intermediate |

| Hydrolysis/Neutralization | Aqueous base (KOH) followed by acid (HCl) | Conversion to boronic acid |

| Extraction and purification | Acetonitrile/water, salt addition (NaCl) | Phase separation and isolation of boronic acid |

| Drying and crystallization | Vacuum drying, recrystallization | High purity solid product |

| Optional esterification | 2,3-dimethyl-2,3-butanediol or pinacol | Formation of stable boronic acid pinacol ester |

Research Findings and Yield Data

- Reported yields for the boronic acid after isolation range from 80% to over 90%, with purity levels typically above 95% and sometimes reaching 98% or higher.

- The use of salt-assisted extraction significantly improves the yield and purity by enhancing phase separation.

- The direct use of boronic acid solutions in subsequent coupling reactions has been demonstrated, streamlining synthetic workflows.

化学反应分析

Types of Reactions: 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as sodium carbonate, and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or hydride donors like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of corresponding hydrocarbons or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

The primary application of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The presence of multiple substituents on the phenyl ring can influence the selectivity and efficiency of these reactions, enabling the synthesis of pharmaceuticals and agrochemicals with specific properties .

Table: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Boronic Acid | Reaction Type | Yield (%) | Notable Products |

|---|---|---|---|

| This compound | Suzuki-Miyaura | High | Anticancer agents |

| 2-Fluoro-4-methoxyphenylboronic acid | Suzuki-Miyaura | Moderate | Various pharmaceuticals |

| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | Suzuki-Miyaura | Variable | Enzyme inhibitors |

Medicinal Chemistry

Therapeutic Applications:

Research indicates that derivatives of this compound are being explored for their potential as therapeutic agents. These compounds have shown promise as anticancer agents and anti-inflammatory drugs due to their ability to interact with biological targets through reversible covalent bonding . The mechanism often involves the formation of boronate esters with hydroxyl-containing biomolecules, which can modulate enzyme activity or receptor interactions.

Case Study: Anticancer Activity

In a study investigating various phenylboronic acids, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. The research highlighted the role of halogenated derivatives in enhancing biological activity through improved binding affinity to target enzymes involved in cancer progression .

Material Science

Advanced Materials Development:

This compound is utilized in the formulation of advanced materials, such as polymers and coatings. Its unique properties allow for improved durability and performance characteristics in various applications. For instance, when incorporated into polymer matrices, it can enhance mechanical strength and thermal stability .

Biological Research

Enzyme Inhibition Studies:

this compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its ability to form reversible covalent bonds with diols makes it suitable for investigating interactions with enzymes involved in metabolic pathways. This application is crucial for drug discovery processes aimed at developing new inhibitors for diseases such as diabetes and cancer .

作用机制

The mechanism by which 5-Chloro-2-fluoro-4-methoxyphenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s reactivity, solubility, and applications are influenced by substituent positions and electronic properties. Below is a detailed comparison with analogous arylboronic acids:

Substituent Position and Functional Group Variations

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (-OMe) in this compound acts as an electron-donating group, enhancing nucleophilicity at the boron center compared to trifluoromethyl (-CF₃) or cyano (-CN) substituents (e.g., 5-Cyano-2-fluorophenylboronic acid, CAS: 468718-30-1) . Chlorine and fluorine atoms provide moderate electron-withdrawing effects, balancing reactivity for cross-coupling reactions.

生物活性

5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CFMPBA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of CFMPBA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

CFMPBA is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

-

mGluR2 Modulation :

CFMPBA has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). In vitro studies demonstrated that CFMPBA exhibits a potent inhibitory effect on glutamate-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing recombinant human mGluR2, with an IC50 value of approximately 6 nM . This suggests that CFMPBA may have potential applications in treating neuropsychiatric disorders by modulating glutamatergic signaling. -

Antibacterial Activity :

Recent studies have highlighted the antibacterial properties of phenylboronic acids, including CFMPBA. It has been shown to inhibit the growth of various bacterial strains, including Vibrio harveyi and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MICs) reported at 100 µg/mL for planktonic growth . Additionally, CFMPBA prevents biofilm formation, which is critical in treating chronic bacterial infections. -

Inhibition of Virulence Factors :

CFMPBA has demonstrated efficacy in diminishing virulence factors associated with bacterial pathogens. It reduces motility, hydrophobicity, and protease activity in treated bacterial cultures, indicating its potential as an antimicrobial agent .

Table 1: Pharmacological Profile of CFMPBA

| Activity Type | Mechanism/Effect | IC50/MIC Values |

|---|---|---|

| mGluR2 Modulation | Negative Allosteric Modulator | IC50 = 6 nM |

| Antibacterial | Inhibition of planktonic growth | MIC = 100 µg/mL |

| Biofilm Prevention | Inhibition of biofilm formation | MIC = 100 µg/mL |

| Virulence Factor Reduction | Decreased motility and hydrophobicity | Not quantified |

Case Studies and Research Findings

-

Neuropsychiatric Applications :

A study utilizing positron emission tomography (PET) imaging showed that CFMPBA derivatives could effectively target mGluR2 in vivo, providing insights into their potential use in neuroimaging and therapeutic applications for conditions like schizophrenia . -

Antimicrobial Efficacy :

In a comparative study on various halogenated phenylboronic acids, CFMPBA exhibited significant antibacterial activity against Vibrio species. The study emphasized its ability to disrupt biofilm formation on marine food products, suggesting practical applications in food preservation . -

Pharmacokinetics :

The pharmacokinetic profile of CFMPBA remains under investigation, but preliminary data indicate favorable properties such as stability in plasma and minimal cytotoxicity towards human cell lines .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-fluoro-4-methoxyphenylboronic acid, and how do substituent positions influence yield?

- Methodology : The synthesis typically involves halogenated aryl precursors subjected to Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Substituent positions (Cl at C5, F at C2, OCH₃ at C4) affect steric and electronic environments, with electron-withdrawing groups (Cl, F) accelerating transmetallation but potentially reducing solubility. Optimize stoichiometry (1:1.2 boronate:precursor) and use anhydrous THF or DMF at 80–100°C .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Methodology : Combine NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and boron integration via ¹¹B NMR. Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>97%). Mass spectrometry (ESI-TOF) verifies molecular weight (expected [M+H]⁺: ~214.5 g/mol). Cross-validate with elemental analysis for C, H, B, and Cl .

Q. What are the recommended storage conditions to prevent degradation?

- Methodology : Store at –20°C under inert gas (Ar/N₂) in amber vials to avoid hydrolysis of the boronic acid group. Pre-dry solvents (e.g., molecular sieves) during handling. Monitor stability via periodic TLC (silica, 1:4 EtOAc/hexanes) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OCH₃) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The C5-Cl and C2-F groups are electron-withdrawing, enhancing electrophilicity of the aryl ring and accelerating oxidative addition. However, C4-OCH₃ is electron-donating, which may reduce reactivity. Use Hammett constants (σₚ: Cl=+0.23, F=+0.06, OCH₃=–0.27) to model electronic effects. Experimentally, compare coupling rates with para-substituted aryl halides under standardized conditions (e.g., Pd(OAc)₂, K₂CO₃, DME/H₂O) .

Q. How can contradictory catalytic efficiency data across studies be resolved?

- Methodology : Systematically vary parameters:

- Catalyst : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for steric tolerance.

- Base : Compare K₃PO₄ (strong, aqueous) with Cs₂CO₃ (anhydrous).

- Solvent : Evaluate DMF (polar aprotic) vs. toluene (non-polar).

Use DOE (Design of Experiments) to identify interactions between variables. Reference control reactions with unsubstituted phenylboronic acid .

Q. What strategies mitigate protodeboronation during coupling reactions?

- Methodology : Protodeboronation is pH-sensitive. Maintain reaction pH < 10 using weaker bases (e.g., NaHCO₃) and minimize aqueous phases. Add stabilizing ligands (e.g., 2,6-lutidine) or perform reactions under anhydrous conditions with molecular sieves. Monitor by ¹¹B NMR for boronic acid depletion .

Q. How can computational modeling predict regioselectivity in subsequent functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。